molecular formula C29H31N3O3S B11217205 N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11217205
M. Wt: 501.6 g/mol
InChI Key: PAZIAFPTJBKZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thioxo, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thioxo Group: This is achieved by reacting the intermediate with sulfur-containing reagents.

    Attachment of the Phenylethyl Group: This step involves the use of phenylethyl halides in the presence of a base.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This involves:

    Scaling Up Reactions: Ensuring that the reactions can be carried out on a larger scale without loss of efficiency.

    Purification Processes: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide undergoes various types of chemical reactions including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced benzoxadiazocine derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-4-oxo-3-(2-phenylethyl)-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
  • N-(2,4-dimethylphenyl)-N’-(2-phenylethyl)ethanediamide

Uniqueness

N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-3-(2-phenylethyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to the presence of the thioxo group and the specific arrangement of its functional groups. This gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C29H31N3O3S

Molecular Weight

501.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-methoxy-9-methyl-10-(2-phenylethyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C29H31N3O3S/c1-18-10-12-23(19(2)16-18)30-27(33)25-26-22-17-21(34-4)11-13-24(22)35-29(25,3)32(28(36)31-26)15-14-20-8-6-5-7-9-20/h5-13,16-17,25-26H,14-15H2,1-4H3,(H,30,33)(H,31,36)

InChI Key

PAZIAFPTJBKZSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C=CC(=C4)OC)OC2(N(C(=S)N3)CCC5=CC=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.